Diethyl 3-bromopropylmalonate

Organic synthesis Physical organic chemistry Kinetics

Diethyl 3-bromopropylmalonate (CAS 10149-21-0) is a malonic ester derivative featuring a 3-bromopropyl side chain at the α‑position. The compound is characterized as a colorless oil with a molecular formula of C₁₀H₁₇BrO₄ and a molecular weight of 281.14 g/mol.

Molecular Formula C10H17BrO4
Molecular Weight 281.14 g/mol
CAS No. 10149-21-0
Cat. No. B030597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-bromopropylmalonate
CAS10149-21-0
Synonyms2-(3-Bromopropyl)propanedioic Acid 1,3-Diethyl Ester;  Diethyl 2-(3-Bromopropyl)malonate; 
Molecular FormulaC10H17BrO4
Molecular Weight281.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCBr)C(=O)OCC
InChIInChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3
InChIKeyXFJBYTQAUFEFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-Bromopropylmalonate (CAS 10149-21-0): Essential Procurement and Differentiation Guide for Synthetic and Analytical Applications


Diethyl 3-bromopropylmalonate (CAS 10149-21-0) is a malonic ester derivative featuring a 3-bromopropyl side chain at the α‑position. The compound is characterized as a colorless oil with a molecular formula of C₁₀H₁₇BrO₄ and a molecular weight of 281.14 g/mol . The presence of the terminal primary bromide enables its utility as an alkylating agent in nucleophilic substitution reactions and as a precursor for intramolecular cyclization to form carbocyclic frameworks [1]. Its physical properties include solubility in common organic solvents such as chloroform, dichloromethane, and methanol .

Why Generic Substitution Fails: Chain-Length-Dependent Cyclization Reactivity and Application-Specific Identity of Diethyl 3-Bromopropylmalonate


In the class of ω‑bromoalkyl malonates, the length of the alkyl chain directly dictates the size of the carbocycle formed upon intramolecular alkylation. Diethyl 3‑bromopropylmalonate (n = 3) yields a four‑membered ring, a transformation that proceeds via a transition state with markedly different enthalpic and entropic demands compared to the five‑ or six‑membered rings formed by analogs bearing longer bromoalkyl chains [1]. Consequently, procurement of a generic ω‑bromoalkyl malonate cannot satisfy synthetic protocols that require the precise kinetic and thermodynamic profile associated with four‑membered ring closure. Furthermore, this compound holds a unique position as a specific byproduct in the industrial synthesis of carboplatin, a role not shared by other malonate derivatives . These distinct chemical and application‑based signatures render generic substitution scientifically unsound and operationally ineffective.

Quantitative Differentiation Evidence for Diethyl 3-Bromopropylmalonate (CAS 10149-21-0): Kinetic, Analytical, and Stability Metrics


Intramolecular Cyclization Rate (kintra) Comparison: 4‑Membered vs. 5‑Membered Ring Formation

The rate constant for intramolecular cyclization (kintra) of the anion of diethyl 3‑bromopropylmalonate to form a 4‑membered ring was measured as 0.42 ± 0.02 s⁻¹ in Me₂SO at 25.0 °C. In the same study, the 5‑membered ring analog (diethyl 4‑bromobutylmalonate) exhibited a kintra of (6 ± 1) × 10² s⁻¹ [1]. The difference of approximately 1400‑fold underscores the profound influence of chain length on the ease of cyclization.

Organic synthesis Physical organic chemistry Kinetics Cyclization

Effective Molarity (EM) Comparison: Intramolecular vs. Intermolecular Reactivity Benchmark

Effective molarity (EM = kintra/kinter) provides a concentration‑independent measure of the ease of ring closure. For diethyl 3‑bromopropylmalonate, the EM for 4‑membered ring formation is 1.5 M. In contrast, the 5‑membered ring analog has an EM of 2.1 × 10³ M [1]. The EM value of the target compound is three orders of magnitude lower, indicating a much weaker propensity for intramolecular reaction relative to the intermolecular reference (alkylation of diethyl butylmalonate anion with butyl bromide).

Physical organic chemistry Effective molarity Cyclization Reaction engineering

Specific Impurity Marker in Carboplatin Synthesis: Unique Analytical Reference Standard

Diethyl 3‑bromopropylmalonate is documented as a byproduct formed during the production of carboplatin, the widely used platinum‑based antineoplastic agent . In contrast, other common malonate esters (e.g., diethyl malonate, dimethyl malonate) do not arise as process‑related impurities in carboplatin synthesis. This compound therefore serves as a specific marker for monitoring the purity and consistency of carboplatin active pharmaceutical ingredient (API) batches.

Pharmaceutical analysis Impurity profiling Reference standards Carboplatin

Storage Stability: Requirement for Refrigeration vs. Ambient‑Stable Malonates

Technical datasheets specify that diethyl 3‑bromopropylmalonate must be stored under refrigeration at 2‑8 °C to maintain integrity [1]. By comparison, unsubstituted diethyl malonate (CAS 105‑53‑3) and many other simple malonate esters are typically stable for extended periods at ambient temperature. This divergence in storage requirements stems from the presence of the terminal alkyl bromide, which is susceptible to thermal degradation or unwanted nucleophilic displacement.

Compound stability Storage conditions Procurement logistics Shelf life

Optimal Procurement and Application Scenarios for Diethyl 3-Bromopropylmalonate (CAS 10149-21-0) Based on Verified Differentiation Evidence


Mechanistic Studies of Strained 4‑Membered Ring Formation

Researchers investigating the kinetics and thermodynamics of small‑ring closure should procure diethyl 3‑bromopropylmalonate as the canonical precursor for generating a 1,1‑bis(ethoxycarbonyl)cyclobutane system. The well‑characterized kintra value of 0.42 s⁻¹ and EM of 1.5 M in Me₂SO [1] provide a quantitative benchmark against which the effects of solvent, counterion, and substituent modifications can be rigorously assessed.

Synthesis of Cyclopropane‑Based GABA Analogs and Conformationally Restricted Bioactive Molecules

Medicinal chemistry programs focused on cyclopropane‑fused or conformationally restricted scaffolds utilize diethyl 3‑bromopropylmalonate as a key alkylating building block. The terminal bromide enables efficient C‑alkylation of enolates or nitrogen nucleophiles, installing a malonate handle that can be subsequently manipulated to access cyclopropane‑containing GABA transporter inhibitors and related CNS‑active agents [1].

Analytical Reference Standard for Carboplatin Impurity Profiling

Quality control and regulatory affairs laboratories supporting carboplatin API manufacturing should source diethyl 3‑bromopropylmalonate as a certified reference material. Its identity as a process‑specific byproduct makes it indispensable for developing and validating HPLC or GC methods aimed at quantifying this impurity in drug substance batches, thereby ensuring compliance with ICH guidelines.

Precursor for Functionalized Porphyrins and Coordination Complexes

Synthetic chemists engaged in the preparation of substituted porphyrins or malonate‑derived ligands for metal coordination should consider diethyl 3‑bromopropylmalonate as a versatile electrophile. The compound has been described as a synthetic porphyrin precursor , and the malonate moiety can be readily hydrolyzed to provide carboxylic acid anchoring groups for metal binding or surface functionalization.

Technical Documentation Hub

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